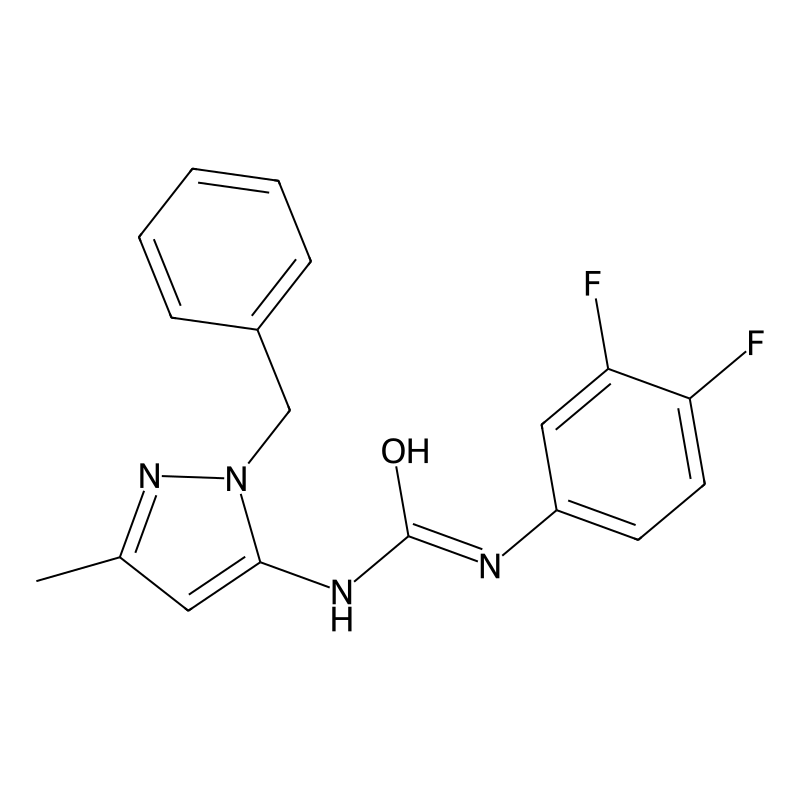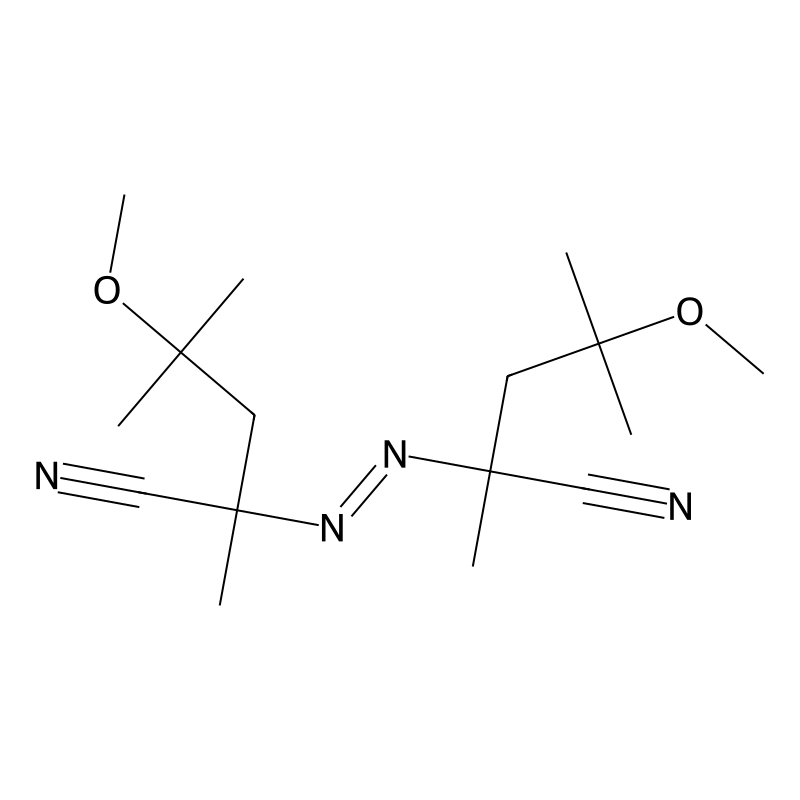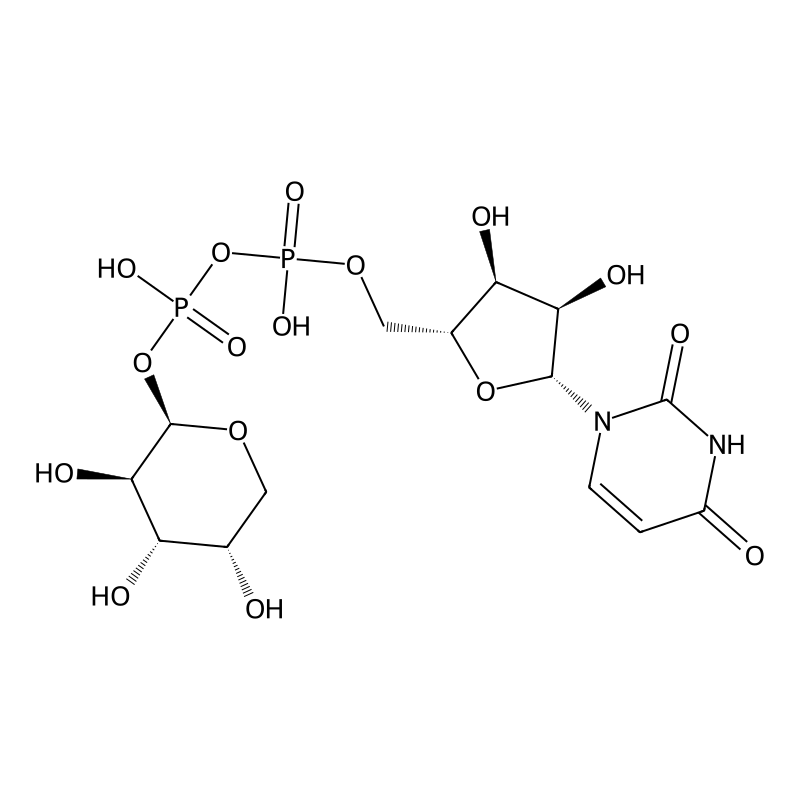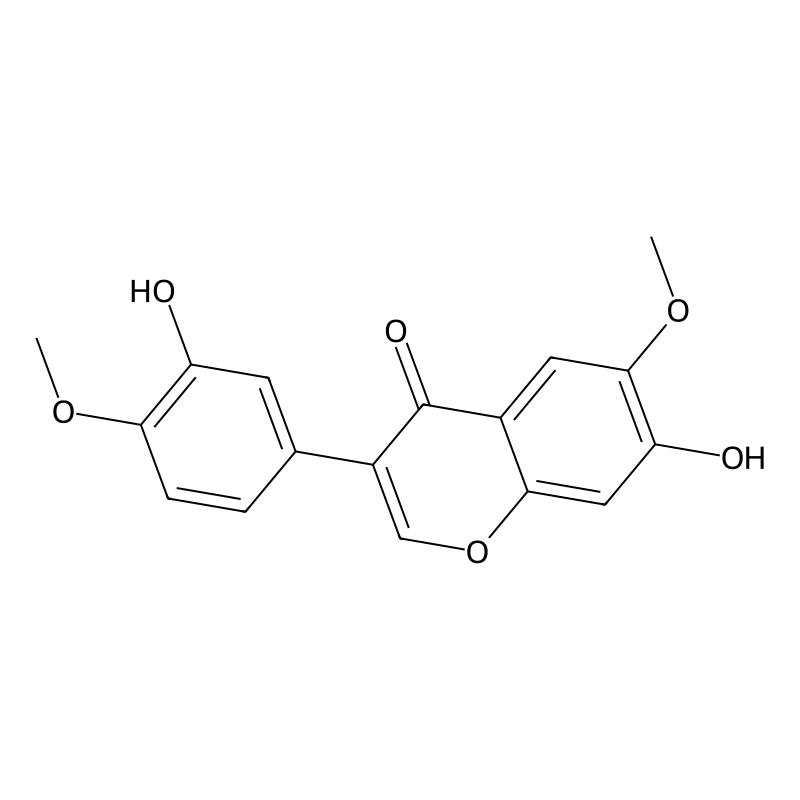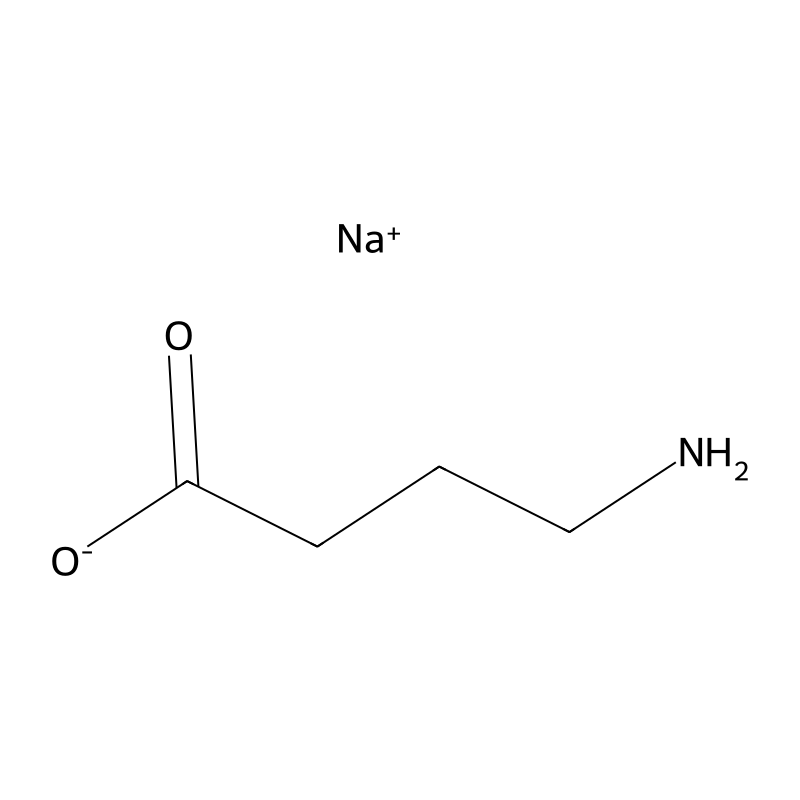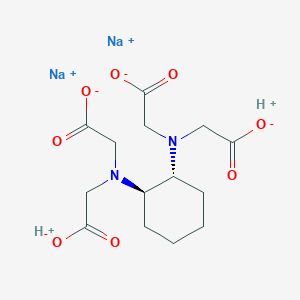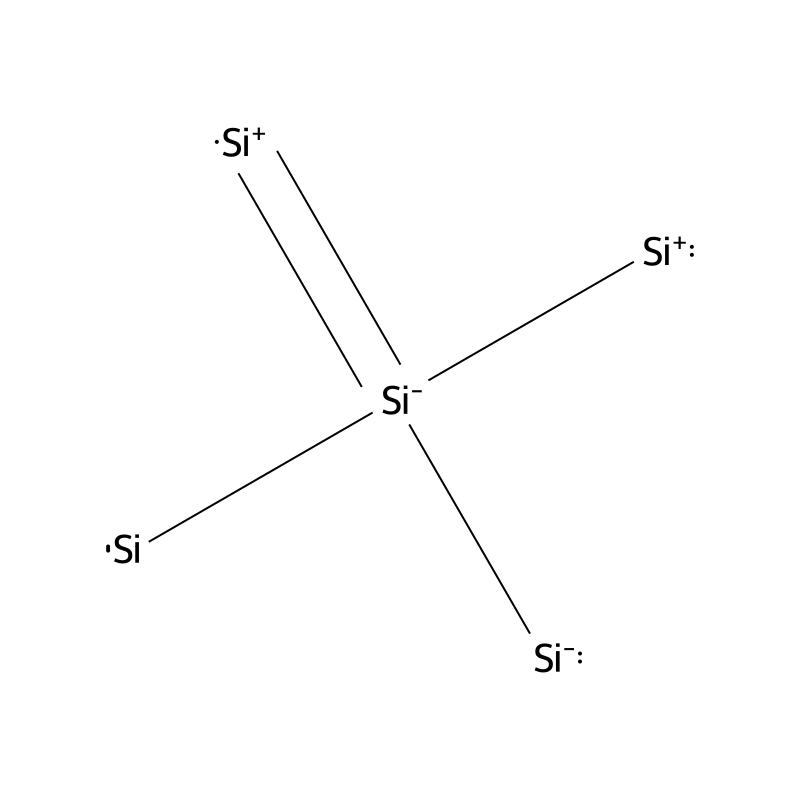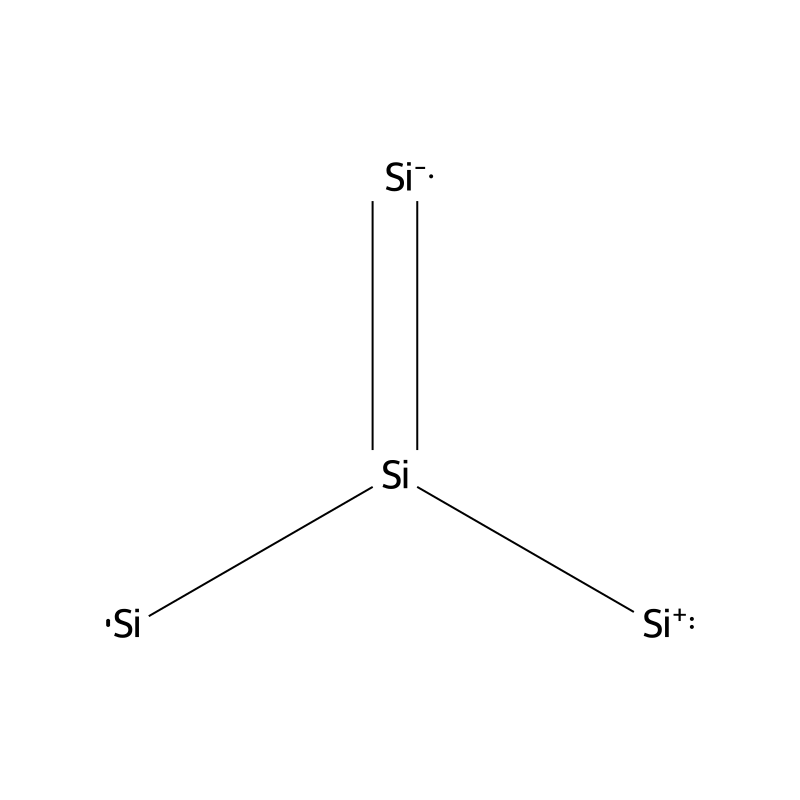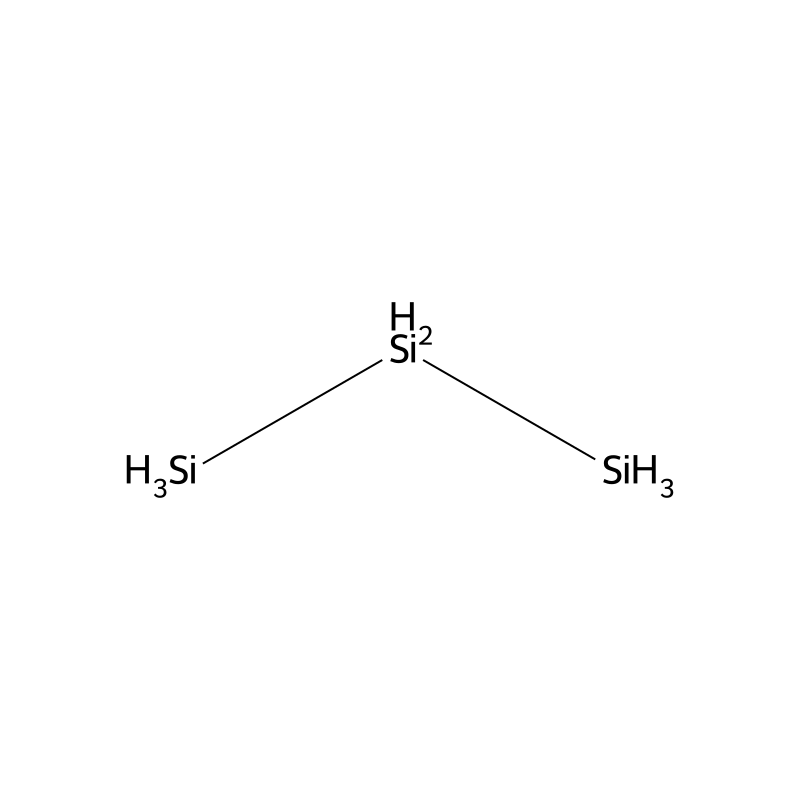Vinyl acetate
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CH3COOCH=CH2
CH3COOCHCH2
C4H6O2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
0.23 M
Sol in ethane, acetone, chloroform
Soluble in organic liquids
> 10% in ethyl ether; > 10% in ethanol; > 10% in benzene
At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %
4.0 wt % in dilute (2.0 wt %) solution of sodium lauryl sulfate at 30 °C
In water, 27 g/L at 50 °C
In water, 20,000 mg/L at 20 °C
20 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 2 (poor)
2%
Synonyms
Canonical SMILES
Synthesis of Well-Defined Polymers
Vinyl acetate readily undergoes polymerization reactions, allowing researchers to synthesize well-defined polymers for various studies.
- Controlled Radical Polymerization (CRP): Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) enable researchers to control the chain growth and architecture of vinyl acetate polymers with high precision. This control over polymer properties allows for tailoring materials for specific applications [].
- Living Cationic Polymerization: This technique utilizes strong Lewis acids to initiate the polymerization of vinyl acetate, resulting in polymers with narrow molecular weight distributions and predictable chain lengths. This control over polymer structure is valuable for studying the relationship between structure and properties in various materials [].
Studying Polymerization Mechanisms
The study of vinyl acetate polymerization mechanisms plays a crucial role in developing new and efficient polymerization methods. Researchers utilize various techniques such as:
- Kinetic studies: Monitoring the rate of vinyl acetate polymerization under different conditions provides valuable insights into the reaction mechanism and the factors influencing the polymerization process [].
- In-situ spectroscopic techniques: Techniques like Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow researchers to monitor the reaction in real-time, providing detailed information about the reaction intermediates and the mechanism of chain growth [].
Vinyl Acetate Copolymers for Advanced Materials
Vinyl acetate can be co-polymerized with various other monomers to create copolymers with diverse properties and functionalities. This allows researchers to design materials for specific applications:
- Ethylene-vinyl acetate (EVA) copolymers: These copolymers exhibit elastomeric properties and are widely used in the production of footwear, adhesives, and packaging materials.
- Vinyl acetate-vinyl chloride (VAC-VC) copolymers: These copolymers offer good adhesion properties and are used in various applications such as coatings, films, and pipes.
Vinyl acetate is an organic compound with the chemical formula CHO\ and a molecular weight of 86.09 g/mol. It appears as a clear, colorless liquid with a characteristic sweet odor reminiscent of fruit. Vinyl acetate is slightly soluble in water but readily dissolves in many organic solvents, such as ethanol and ethyl acetate. It has a low flash point of approximately -7.8 °C (18 °F), making it highly flammable and reactive under certain conditions .
VAc is classified as a mild irritant and can cause eye, skin, and respiratory tract irritation upon exposure []. It is also flammable with a flash point of 11 °C []. Proper ventilation and personal protective equipment are crucial when handling VAc.
Acute Toxicity:
- Oral (rat): LD50 > 2920 mg/kg [] (LD50: Lethal Dose for 50% of test population)
- Inhalation (rat): LC50 > 2000 ppm/4h [] (LC50: Lethal Concentration for 50% of test population)
Chronic Exposure
Long-term exposure to VAc vapors may cause respiratory problems [].
Vinyl acetate is primarily known for its ability to undergo polymerization, forming polyvinyl acetate, a widely used polymer in adhesives, paints, and coatings. The polymerization can be initiated by heat, light, or chemical initiators like peroxides. Additionally, vinyl acetate can react with various chemicals to produce other compounds:
- Hydrolysis: In the presence of water, vinyl acetate can hydrolyze to yield acetic acid and acetaldehyde.
- Addition Reactions: Vinyl acetate can participate in various addition reactions due to its unsaturated nature, allowing it to form copolymers with other monomers like acrylates and styrene .
Vinyl acetate is synthesized through several methods:
- Acetylene Route: Acetylene reacts with acetic acid in the presence of a zinc acetate catalyst at temperatures between 170–230 °C and pressures of 35–40 kPa.Reaction:
- Ethylene Route: The most common industrial method involves the reaction of ethylene with acetic acid and oxygen over a palladium catalyst at temperatures of 100–200 °C and pressures of 0.6–0.8 MPa.Reaction:
These processes are optimized for efficiency and cost-effectiveness in large-scale production .
Vinyl acetate serves as a crucial monomer in various applications:
- Adhesives: Used extensively in wood glue (polyvinyl acetate) and other adhesive formulations.
- Coatings: Employed in paints, varnishes, and coatings due to its excellent adhesion properties.
- Textiles: Utilized in textile finishes and coatings.
- Polymers: Forms copolymers with other vinyl compounds for diverse applications such as waterproofing materials and packaging films .
Research on vinyl acetate interactions indicates that it can form explosive peroxides when exposed to air or light. Additionally, it reacts violently with strong acids and oxidizers, necessitating careful handling to prevent hazardous situations. Studies have shown that vinyl acetate can also undergo spontaneous polymerization if contaminated or improperly stored .
Vinyl acetate shares similarities with several other compounds but has unique properties that distinguish it:
| Compound | Chemical Formula | Key Uses | Unique Features |
|---|---|---|---|
| Ethylene | CH | Production of polyethylene | Simple alkene; non-polar |
| Acetic Acid | CHO | Food preservative; solvent | Polar carboxylic acid |
| Styrene | CH | Production of polystyrene | Aromatic compound; higher stability |
| Butyl Acrylate | CHO₂ | Adhesives; paints | Higher flexibility than vinyl acetate |
| Methyl Methacrylate | CHO₂ | Production of polymethyl methacrylate | Higher thermal stability |
Vinyl acetate's ability to polymerize into versatile polymers makes it particularly valuable in industrial applications compared to these similar compounds . Its reactivity profile also necessitates specific handling procedures that differ from those required for more stable compounds like styrene or ethylene.
Physical Description
DryPowder, Liquid; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a pleasant, fruity odor.
Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]
Color/Form
Clear, colorless liquid
XLogP3
Boiling Point
72.5 °C
72.8 °C
72.7 °C
162°F
Flash Point
-8 °C, 18 °F (CLOSED CUP)
0.5-0.9 °C (open cup)
-8 °C c.c.
18°F
Vapor Density
3.0 (Air = 1)
Relative vapor density (air = 1): 3.0
3
Density
0.932 at 20 °C/4 °C
Relative density (water = 1): 0.93
0.93
LogP
log Kow = 0.73
0.73
Odor
Melting Point
-93.2 °C
-100°C
-136°F
UNII
GHS Hazard Statements
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]
NCI Cancer Drugs
Drugs in the VAC combination: V = Vincristine Sulfate ; A = Dactinomycin (Actinomycin-D) ; C = Cyclophosphamide
VAC is used to treat: Ovarian germ cell tumors (certain types).
Rhabdomyosarcoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.
Mechanism of Action
Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload.
Vapor Pressure
90.16 mmHg
90.2 mm Hg at 20 °C /extrapolated/
Vapor pressure, kPa at 20 °C: 11.7
83 mmHg
Pictograms



Flammable;Irritant;Health Hazard
Impurities
In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm).
Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...
Other CAS
85306-26-9
Wikipedia
Biological Half Life
Use Classification
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree
Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming
Methods of Manufacturing
Reaction of ethylene with acetic acid and oxygen ... in the gas phase on heterogeneous catalysts containing palladium.
REACTION OF ETHYLENE WITH SODIUM ACETATE
VINYL ACETATE CAN BE MADE BY REACTION OF GLACIAL ACETIC ACID & ACETYLENE IN PRESENCE OF MERCURY SALTS.
For more Methods of Manufacturing (Complete) data for VINYL ACETATE (9 total), please visit the HSDB record page.
General Manufacturing Information
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Rubber product manufacturing
Wholesale and retail trade
Acetic acid ethenyl ester: ACTIVE
Acetic acid ethenyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Vinyl acetate is polymerized either alone or mixed with vinyl chloride ..., acrylic esters, maleic acid and vinyl benzoate.
... stabilized with either hydroquinone or diphenylamine inhibitors. The hydroquinone-stabilized material can be polymerized without redistillation. The diphenylamine-stabilized material must be distilled prior to polymerization.
Saponified copolymers of vinyl acetate are used as emulsifying agents for oil/water type cosmetics, agrochemical formulations, paints, and pharmaceuticals.
Polymerization is inhibited or strongly retarded by aromatic hydroxyl, nitro, or amine compounds and by oxygen, quinone, crotonaldehyde, copper salts, sulfur, conjugated polyolefins. ... Vinyl acetate has been polymerized in bulk, suspension, solution, and emulsion. It copolymerizes readily with some monomers but not with others.
For more General Manufacturing Information (Complete) data for VINYL ACETATE (12 total), please visit the HSDB record page.
Analytic Laboratory Methods
Air samples of vinyl acetate were collected & desorbed with carbon disulfide with a mean efficiency of 83.0%. The analytical column was packed with 10% free fatty acid phase on acid-washed Chromosorb-P. Gas chromatography identification was also conducted on another column packed with 0.4% Carbowax-1500 on Carbopack A. Analysis was performed on a chromatograph equipped with a flame ionization detector. The precision was 4.0%. Based on a 10 liter air sample, the limit of detection was 0.1 ppm.
Determination of vinyl acetate in the air using calorimetric method. Absorption is measured at 510 nm wavelength.
Air samples containing vinyl acetate were adsorbed on charcoal & desorbed by solvent extraction (carbon disulfide with 2% acetone). Analysis was by gas chromatography/flame ionization. Limit of detection was 1.3 mg/cu m. /From table/
For more Analytic Laboratory Methods (Complete) data for VINYL ACETATE (15 total), please visit the HSDB record page.
Storage Conditions
Storage Temperature: Ambient. Inert Atmosphere: No requirement.
Take precautionary measures against static discharges.
Vinyl acetate shall be stored at temperatures less than 37.8 °C (100 °F) in well-ventilated areas and kept away from ignition sources such as heat and direct sunlight. No heating apparatus capable of exceeding 80% of the autoignition temperature of vinyl acetate (427 °C) shall be used in vinyl acetate storage areas. The storage of vinyl acetate in glass containers should not be in the same areas as oxidizing agents or other incompatible chemicals. Containers of vinyl acetate shall be kept tightly closed when not in use and shall be stored so as to minimize accidental ruptures and spills.
For more Storage Conditions (Complete) data for VINYL ACETATE (8 total), please visit the HSDB record page.
